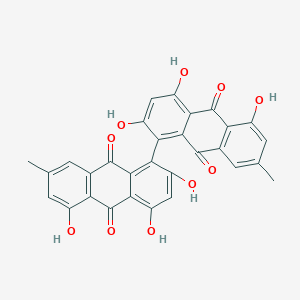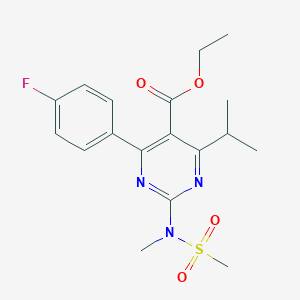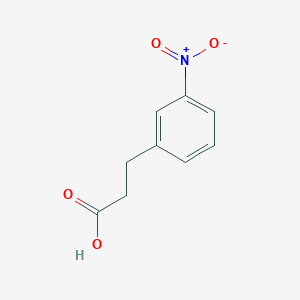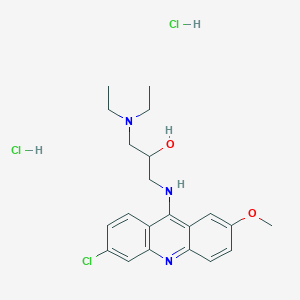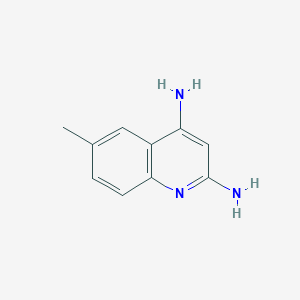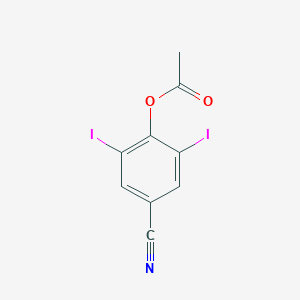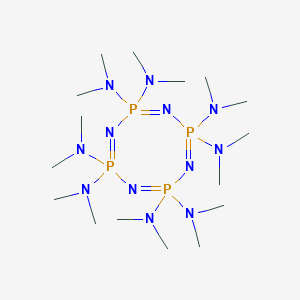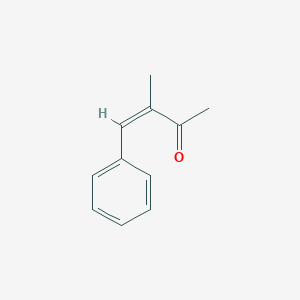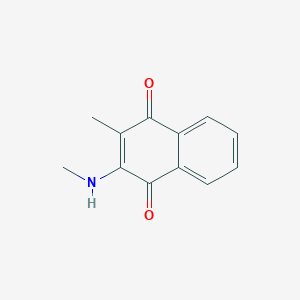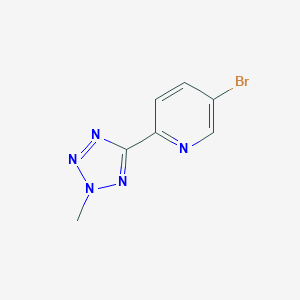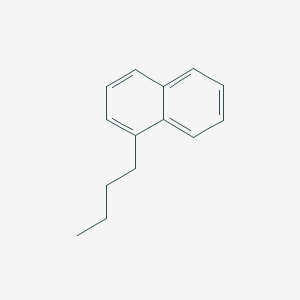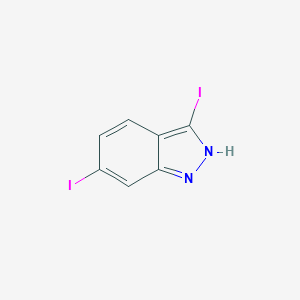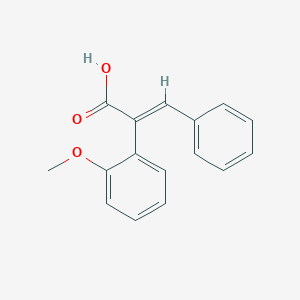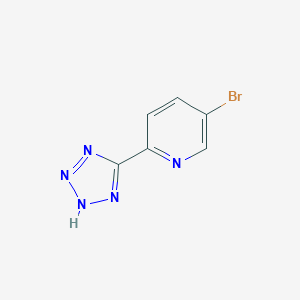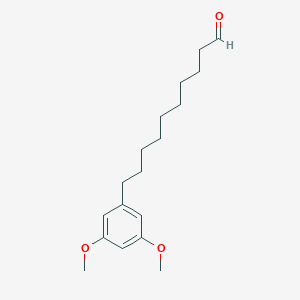
10-(3,5-Dimethoxyphenyl)decanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3,5-Dimethoxyphenyl)decanal, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMDD belongs to the class of compounds known as synthetic psychoactive substances, which are designed to mimic the effects of natural psychoactive compounds such as serotonin, dopamine, and norepinephrine.
Mecanismo De Acción
The mechanism of action of 10-(3,5-Dimethoxyphenyl)decanal is complex and not fully understood. However, it is believed that 10-(3,5-Dimethoxyphenyl)decanal acts primarily by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to a range of physiological and psychological effects.
Efectos Bioquímicos Y Fisiológicos
10-(3,5-Dimethoxyphenyl)decanal has been shown to have a range of biochemical and physiological effects. Some of the most notable effects include increased heart rate, increased blood pressure, and increased body temperature. 10-(3,5-Dimethoxyphenyl)decanal has also been shown to have effects on mood and behavior, including increased feelings of happiness, euphoria, and sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 10-(3,5-Dimethoxyphenyl)decanal in lab experiments is its ability to mimic the effects of natural psychoactive compounds. This makes it a useful tool for investigating the mechanisms of action of these compounds and their potential therapeutic applications. However, 10-(3,5-Dimethoxyphenyl)decanal also has limitations, including its potential for toxicity and its ability to produce unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on 10-(3,5-Dimethoxyphenyl)decanal. One area of interest is the development of more potent and selective 10-(3,5-Dimethoxyphenyl)decanal analogs that can be used for specific therapeutic applications. Another area of interest is the investigation of 10-(3,5-Dimethoxyphenyl)decanal’s potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of 10-(3,5-Dimethoxyphenyl)decanal and its potential for toxicity and side effects.
Conclusion:
In conclusion, 10-(3,5-Dimethoxyphenyl)decanal is a synthetic compound that has been extensively studied for its potential applications in scientific research. 10-(3,5-Dimethoxyphenyl)decanal has been shown to have a wide range of effects on the central nervous system, including its ability to mimic the effects of natural psychoactive compounds. While 10-(3,5-Dimethoxyphenyl)decanal has potential advantages for lab experiments, it also has limitations and potential for toxicity and side effects. Further research is needed to fully understand the mechanisms of action of 10-(3,5-Dimethoxyphenyl)decanal and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 10-(3,5-Dimethoxyphenyl)decanal is a multi-step process that involves the use of several chemical reagents. The first step in the synthesis involves the reaction of 3,5-dimethoxybenzaldehyde with decanal in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate compound, 3,5-dimethoxyphenyldecanal. The intermediate is then subjected to a second reaction with a reducing agent such as sodium borohydride or lithium aluminum hydride, which results in the formation of 10-(3,5-Dimethoxyphenyl)decanal.
Aplicaciones Científicas De Investigación
10-(3,5-Dimethoxyphenyl)decanal has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 10-(3,5-Dimethoxyphenyl)decanal has been shown to have a wide range of effects on the central nervous system. 10-(3,5-Dimethoxyphenyl)decanal has been shown to act as a potent inhibitor of serotonin reuptake, which has led to investigations into its potential use as an antidepressant.
Propiedades
Número CAS |
137786-97-1 |
|---|---|
Nombre del producto |
10-(3,5-Dimethoxyphenyl)decanal |
Fórmula molecular |
C18H28O3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
10-(3,5-dimethoxyphenyl)decanal |
InChI |
InChI=1S/C18H28O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h12-15H,3-11H2,1-2H3 |
Clave InChI |
DPXPJWKXRMCJML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
SMILES canónico |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



